1-O-tert-butyl 4-O-(1-chloroethyl) piperidine-1,4-dicarboxylate
Overview
Description
1-O-tert-butyl 4-O-(1-chloroethyl) piperidine-1,4-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with carboxylic acid esters and a chloroethyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 4-O-(1-chloroethyl) piperidine-1,4-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Carboxylic Acid Esters: The carboxylic acid esters are introduced through esterification reactions using reagents such as tert-butyl alcohol and chloroethyl alcohol.
Chlorination: The chloroethyl group is introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and controlled reaction conditions. The process includes:
Raw Material Preparation: High-purity raw materials are prepared and purified.
Reaction Optimization: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 4-O-(1-chloroethyl) piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-O-tert-butyl 4-O-(1-chloroethyl) piperidine-1,4-dicarboxylate has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 4-O-(1-chloroethyl) piperidine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester
- Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester
- Ethyl N-Boc-piperidine-4-carboxylate
Uniqueness
1-O-tert-butyl 4-O-(1-chloroethyl) piperidine-1,4-dicarboxylate is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-(1-chloroethyl) piperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO4/c1-9(14)18-11(16)10-5-7-15(8-6-10)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFVDDOGEJPYIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C1CCN(CC1)C(=O)OC(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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